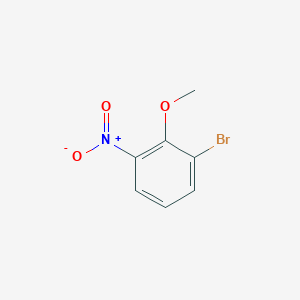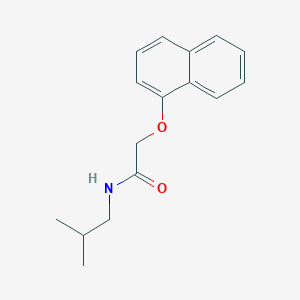
N-isobutyl-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isobutyl-2-(1-naphthyloxy)acetamide” is a chemical compound with the molecular formula C16H19NO2 . The compound belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a naphthyl group (a two-ring aromatic system) linked via an ether linkage to an acetamide group that is substituted with an isobutyl group .Mecanismo De Acción
N-isobutyl-2-(1-naphthyloxy)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, resulting in increased energy expenditure and improved lipid profile.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance in animal models. It has also been found to have beneficial effects on lipid metabolism, reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-isobutyl-2-(1-naphthyloxy)acetamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation on various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-isobutyl-2-(1-naphthyloxy)acetamide. One area of interest is its potential for use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential for use in sports medicine and performance enhancement. Future research could also focus on identifying novel compounds that target PPARδ with greater specificity and fewer off-target effects.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its specificity for PPARδ makes it a valuable tool for studying the effects of PPARδ activation on various physiological processes. However, its potential for off-target effects should be taken into consideration when interpreting data. Further research is needed to fully understand the potential applications of this compound in scientific research.
Métodos De Síntesis
N-isobutyl-2-(1-naphthyloxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with isobutyl bromide followed by the reaction of the resulting compound with chloroacetic acid. The final product is obtained through the reaction of the intermediate compound with ammonia.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(1-naphthyloxy)acetamide has been found to have several potential applications in scientific research. It has been studied for its potential use in treating obesity, metabolic disorders, and cardiovascular diseases. It has also been found to have potential applications in sports medicine and performance enhancement.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(2)10-17-16(18)11-19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,10-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNLPSDHSMRFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)COC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B505879.png)
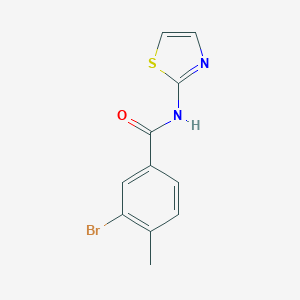
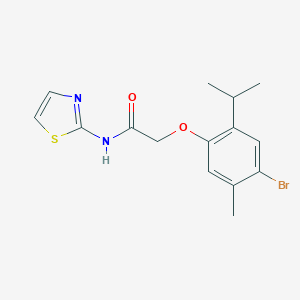
![2-(4-tert-butylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B505882.png)
![2-(4-tert-butylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B505883.png)
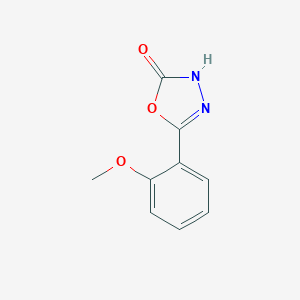
![5-Benzyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B505890.png)


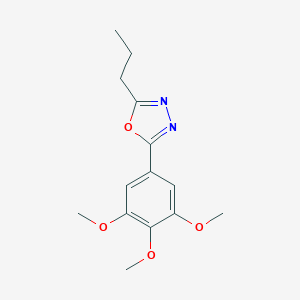
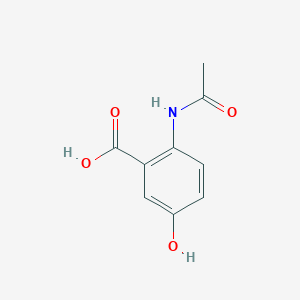
![N-[2-(hydroxymethyl)-4-methoxyphenyl]acetamide](/img/structure/B505898.png)

